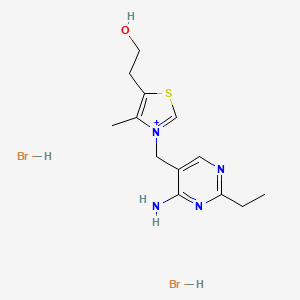
Ethyl thiamine bromide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl thiamine bromide hydrobromide can be synthesized through the reaction of ethylamine with thiamine, followed by bromination. The reaction typically involves the use of hydrobromic acid as a brominating agent . The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl thiamine bromide hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrobromic acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted thiamine derivatives .
Applications De Recherche Scientifique
Ethyl thiamine bromide hydrobromide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethyl thiamine bromide hydrobromide involves its interaction with specific molecular targets and pathways. Thiamine derivatives, including this compound, play a crucial role in intracellular glucose metabolism and are thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . The compound may also interact with various enzymes and proteins involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Ethyl thiamine bromide hydrobromide can be compared with other similar compounds, such as:
2-Bromoethylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.
Ethylammonium bromide: A related compound with similar chemical properties.
2-Diethylamino-1-bromoethane hydrobromide: Used in clinical diagnostics.
This compound is unique due to its specific structure and the presence of both ethyl and thiamine moieties, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H21Br2N4OS+ |
|---|---|
Poids moléculaire |
441.21 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrobromide |
InChI |
InChI=1S/C13H19N4OS.2BrH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);2*1H/q+1;; |
Clé InChI |
AAUOCCXBCNFAEA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



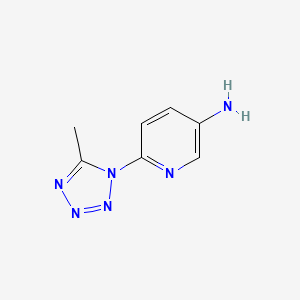
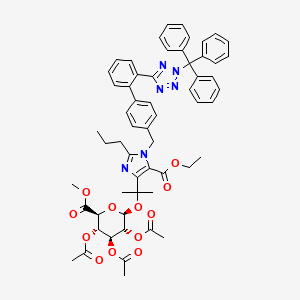
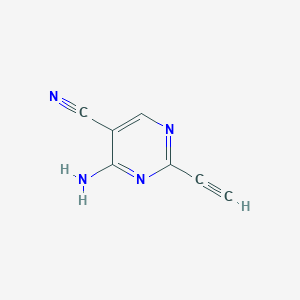
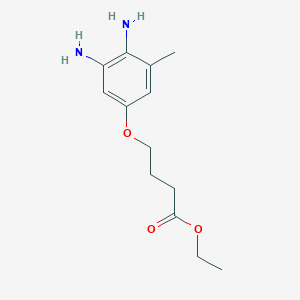
![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
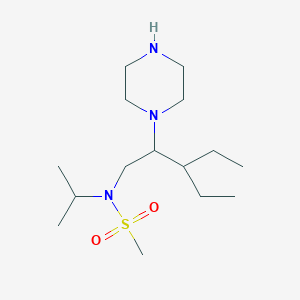
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
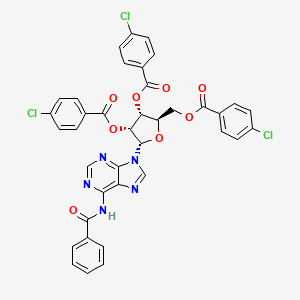
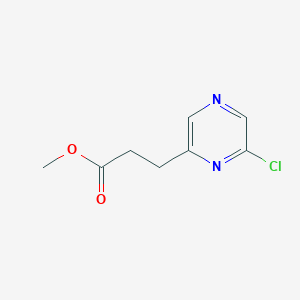
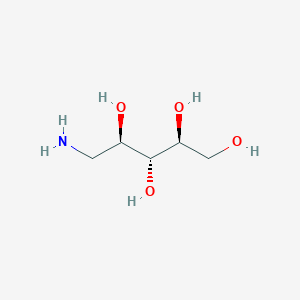

![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
